molecular formula C25H27F3N2O4 B255864 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Katalognummer B255864
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: HZGGVGQQBZKOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes.

Wirkmechanismus

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking its downstream signaling pathways. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces intracellular cAMP levels and leads to the inhibition of protein kinase A (PKA) signaling. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one blocks this inhibitory effect and leads to the activation of PKA signaling.
Biochemical and Physiological Effects:
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the binding of adenosine to the A1 receptor with high affinity and selectivity. In vivo studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can modulate cardiovascular function, neurotransmission, and inflammation. For example, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to increase heart rate and blood pressure in animal models, indicating its role in regulating cardiovascular function. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to modulate neurotransmitter release in the brain, suggesting its role in regulating neurotransmission. Finally, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce inflammation in various animal models, indicating its potential therapeutic applications in inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a tool for scientific research. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise investigation of the role of this receptor in various physiological processes. It is also a potent antagonist, which allows for the investigation of the downstream signaling pathways of the adenosine A1 receptor. However, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. Additionally, it can have off-target effects at high concentrations, which can complicate interpretation of experimental results.

Zukünftige Richtungen

For research using 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one could include investigating its potential therapeutic applications in cardiovascular disease, neurodegenerative disease, and inflammation. Additionally, further investigation into the downstream signaling pathways of the adenosine A1 receptor could provide insights into novel targets for drug development.

Synthesemethoden

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding bromide using N-bromosuccinimide (NBS) and triphenylphosphine (TPP). The bromide is then reacted with 8-(4-chlorobenzyl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-4,8-dione in the presence of potassium carbonate (K2CO3) to yield the desired product, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and play important roles in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a selective antagonist of the adenosine A1 receptor, which is primarily involved in regulating cardiovascular function and neurotransmission. Therefore, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is commonly used to investigate the role of adenosine A1 receptor in these processes.

Eigenschaften

Produktname

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Molekularformel

C25H27F3N2O4

Molekulargewicht

476.5 g/mol

IUPAC-Name

3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C25H27F3N2O4/c1-4-29-7-9-30(10-8-29)14-19-20(31)6-5-18-21(32)23(24(25(26,27)28)34-22(18)19)33-17-12-15(2)11-16(3)13-17/h5-6,11-13,31H,4,7-10,14H2,1-3H3

InChI-Schlüssel

HZGGVGQQBZKOLA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

Kanonische SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.